molecular formula C12H17NO5S2 B2656090 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate CAS No. 1520084-22-3

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate

Cat. No. B2656090
CAS RN: 1520084-22-3
M. Wt: 319.39
InChI Key: RAOHCDJEFCJOEX-UHFFFAOYSA-N
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Description

“3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 1520084-15-4 . It has a molecular weight of 287.4 . The IUPAC name for this compound is 3-thia-6-azabicyclo [3.1.1]heptane 4-methylbenzenesulfonate .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo [3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O3S.C5H9NS/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-4-2-7-3-5 (1)6-4/h2-5H,1H3, (H,8,9,10);4-6H,1-3H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the controllable and selective catalytic oxidation of cyclohexene, which shares structural similarities with the compound of interest, outlines its importance in the chemical industry. This process can lead to a variety of products with different oxidation states, showcasing the compound's role in synthesizing intermediates used across many industrial applications (Cao et al., 2018).

Neurobiology of Mood and Emotions

Studies on tianeptine, a compound with structural similarities, reveal its impact on neurobiological properties, including neuronal excitability, neuroprotection, and memory. These findings underscore the potential of structurally related compounds in treating depressive disorders (McEwen & Olié, 2005).

Environmental Persistence of Synthetic Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting concerns about the ubiquity and persistence of synthetic chemicals. This research emphasizes the need for understanding the environmental impact of compounds like 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate and their derivatives (Haman et al., 2015).

Green Synthesis and Medicinal Importance of Heterocyclic Compounds

The green synthesis methods and medicinal importance of thiazine derivatives, to which the compound of interest is structurally related, have been discussed, showcasing their role as antibacterial, antifungal, antitumor, and other therapeutic agents (Badshah & Naeem, 2016).

Synthesis and Pharmacological Activities of Heterocyclic Compounds

A comprehensive review of the synthesis and pharmacological activities of heterocyclic compounds, including those similar to the compound of interest, highlights their wide-ranging therapeutic applications. This underscores the importance of heterocyclic chemistry in drug development (Baranwal et al., 2022).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 3-azabicyclo[3.1.1]heptane core resembled well the pyridine ring, as the geometric parameters r, d, ϕ remained very similar . To demonstrate the practical utility of the 3-azabicyclo[3.1.1]heptane scaffold, it was incorporated into the structure of the antihistamine drug Rupatidine, instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties , indicating potential future directions for the use of this compound in drug development.

properties

IUPAC Name

3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;7-9(8)2-4-1-5(3-9)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHCDJEFCJOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CS(=O)(=O)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate

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